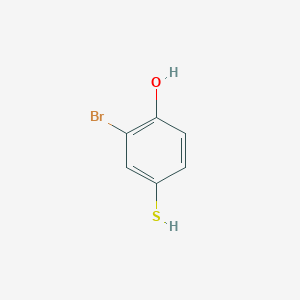
2-Bromo-4-mercaptophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-sulfanylphenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-sulfanylphenol can be synthesized through several methods. One common approach involves the bromination of 4-sulfanylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-4-sulfanylphenol may involve continuous bromination processes. For example, the bromination of paracresol can be carried out using a continuous bromination method to produce 2-bromo-4-methylphenol, which can then be further modified to introduce the sulfanyl group .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Bromo-4-sulfonylphenol.
Reduction: 4-Sulfanylphenol.
Substitution: 2-Amino-4-sulfanylphenol or 2-Thio-4-sulfanylphenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-sulfanylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-bromo-4-sulfanylphenol involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-sulfanylphenol: Similar structure but with different positioning of the bromine and sulfanyl groups.
2-Bromo-4-methylphenol: Contains a methyl group instead of a sulfanyl group.
Uniqueness
2-Bromo-4-sulfanylphenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H5BrOS |
|---|---|
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
2-bromo-4-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H |
InChI-Schlüssel |
KQUSQVYYKCAXSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


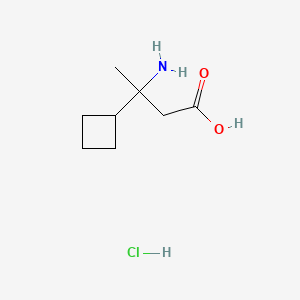
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)

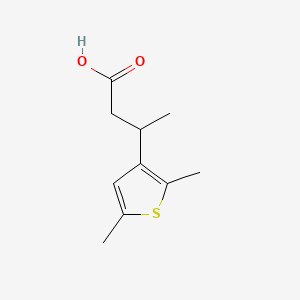
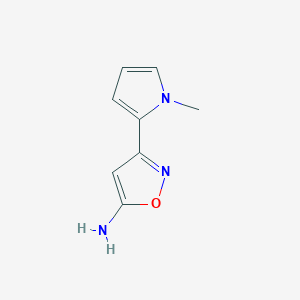
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)


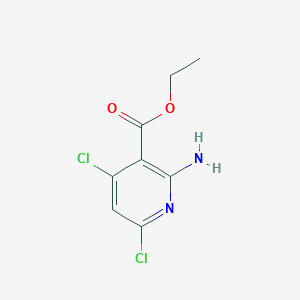
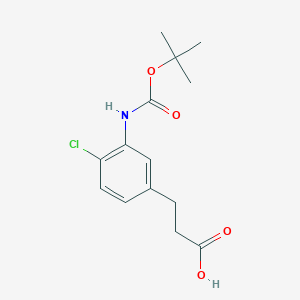
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

